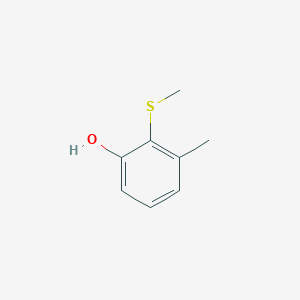![molecular formula C20H17F3N2 B2667276 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-49-0](/img/structure/B2667276.png)
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi. Since then, Y-27632 has been widely used in scientific research to study the role of ROCK in various cellular processes.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Innovative methods have been developed for the synthesis of quinoline derivatives, including pyrrolo[1,2-a]quinolines, through iodine-mediated electrophilic and regioselective ring closure, showcasing the chemical flexibility and structural diversity achievable with quinoline compounds (Verma et al., 2011). Similarly, techniques for the generation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines via C-H bond activation have been highlighted, underlining the potential for creating complex molecules with significant synthetic value (Ye, Liu, & Wu, 2012).
Anticancer Activity
- Anticancer Applications : Quinoline derivatives, including those structurally related to 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, have shown promising anticancer activity. These compounds have been explored for their mechanisms of action in inhibiting cancer drug targets such as tyrosine kinases and tubulin polymerization, demonstrating the potential of quinoline compounds in cancer therapy (Solomon & Lee, 2011).
Biological and Pharmacological Interest
- Corrosion Inhibition : Quinoline and its derivatives have been investigated for their use as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces suggest their potential application in protecting against metallic corrosion, indicating the versatility of quinoline compounds beyond pharmaceutical applications (Verma, Quraishi, & Ebenso, 2020).
Photochemical and Photophysical Properties
- Photochemotherapeutic Applications : Some derivatives of quinoline, like pyrrolo[2,3-h]quinolinones, have been synthesized and evaluated for their photochemical properties, showing notable phototoxicity against cultured human tumor cells. This highlights the potential of quinoline derivatives in photochemotherapeutic applications (Barraja et al., 2003).
Materials Science and Sensing Applications
- Anion Receptors and Sensing : Fluorinated derivatives of quinoline, like calix[4]pyrrole and dipyrrolylquinoxaline, have been studied for their anion receptor capabilities. These compounds exhibit augmented affinities and enhanced selectivities for anions such as fluoride, chloride, and dihydrogen phosphate, potentially serving as sensors for these ions (Anzenbacher et al., 2000).
properties
IUPAC Name |
2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2/c21-20(22,23)16-8-5-7-14(12-16)17-13-15-6-1-2-9-18(15)24-19(17)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYVLXALVWVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea](/img/structure/B2667195.png)
![7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2667197.png)
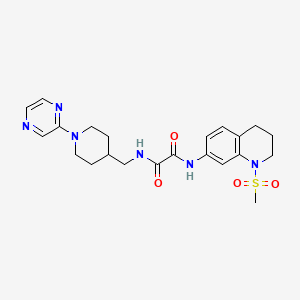

![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)
![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)
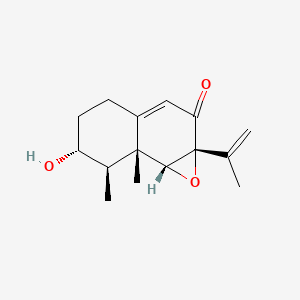
![N-(2-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2667207.png)
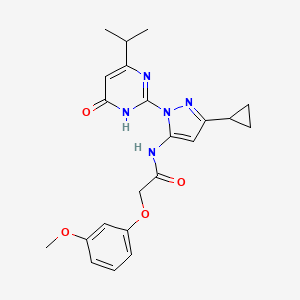
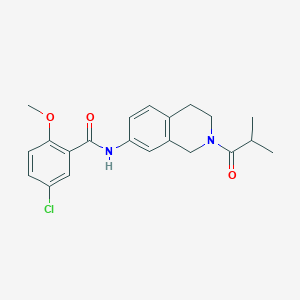
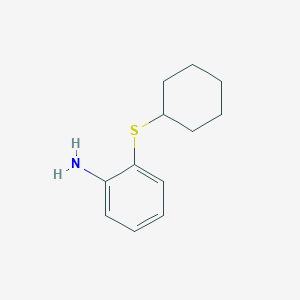
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)
